molecular formula C5H12ClNO2 B1217855 5-Aminopentanoic Acid Hydrochloride CAS No. 627-95-2

5-Aminopentanoic Acid Hydrochloride

Cat. No. B1217855
CAS RN: 627-95-2
M. Wt: 153.61 g/mol
InChI Key: BLOIUFYKQCCAGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminopentanoic Acid Hydrochloride has been approached through various methods. One method involves the synthesis from levulinic acid by esterification and bromination, leading to methyl 5- or 3-bromolevulinates, which are then reacted with potassium phthalimide in the presence of DMF, followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006). Another method reported involves selective bromination of 4-oxopentanoic acid in methanol in the presence of urea to obtain 4-oxo-5-bromopentanoic acid methyl ester, a key intermediate for this compound synthesis (S. I. Zav'yalov & A. Zavozin, 1987).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical behavior and interactions. Studies on related compounds, such as S-2-amino-5-azolylpentanoic acids, provide insights into the structure-activity relationships essential for designing more effective compounds (S. Ulhaq et al., 1998). These investigations highlight the importance of molecular structure in understanding the compound's biochemical and pharmacological properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its versatile chemical properties. For example, its reactivity with rabbit muscle pyruvate kinase has been explored, revealing insights into its potential biochemical applications (R. Chalkley & D. Bloxham, 1976). Additionally, its synthesis and interactions with different chemical groups have been studied to understand its behavior in complex chemical environments.

Scientific Research Applications

Synthesis and Resolution in Amino Acids

5-Aminopentanoic acid hydrochloride plays a significant role in the synthesis and resolution of amino acids. Shimohigashi et al. (1976) detailed the preparation of L-2-amino-5-arylpentanoic acids, key constituents in AM-toxins, through a method involving hydrolysis and synthesis without drastic acid treatment (Shimohigashi, Lee, & Izumiya, 1976).

Chemical Synthesis Approaches

Zav’yalov and Zavozin (1987) synthesized 4-oxo-5-aminopentanoic acid hydrochloride through selective bromination and other chemical processes. This work highlights the compound's utility in complex organic syntheses (Zav’yalov & Zavozin, 1987). Additionally, Yuan (2006) presented a synthesis route starting from levulinic acid, showcasing the versatility of this compound in chemical transformations (Yuan, 2006).

Role in GABA Receptor Studies

Allan et al. (1985) researched unsaturated derivatives of 5-aminopentanoic acid, revealing its relevance in studying GABA receptors. Their work emphasizes the compound's significance in neurochemical research (Allan, Dickenson, Johnston, Kazlauskas, & Tran, 1985).

Medical and Pharmacological Research

In the medical field, 5-amino-4-ketone pentanoic acid hydrochloride has been utilized in photodynamic therapy for urethral condyloma acuminatum, demonstrating the compound's potential in clinical applications as detailed by Hu Xi-ju (2013) (Hu Xi-ju, 2013).

Biochemical and Enzymatic Studies

Chalkley and Bloxham (1976) identified cysteine as a reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid, highlighting the compound's utility in enzymatic and protein research (Chalkley & Bloxham, 1976).

Electrosynthesis and Analytical Chemistry

Konarev, Lukyanets, and Negrimovskii (2007) studied the electroreduction of methyl 5-nitro-4-oxopentanate, further exploring the compound's role in analytical chemistry and electrosynthesis (Konarev, Lukyanets, & Negrimovskii, 2007).

Safety and Hazards

When handling 5-Aminopentanoic Acid Hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOIUFYKQCCAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

660-88-8 (Parent)
Record name 4-Carboxybutylammonium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80211773
Record name 4-Carboxybutylammonium chloride
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627-95-2
Record name 5-Aminovaleric acid hydrochloride
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Record name 4-Carboxybutylammonium chloride
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Record name 4-Carboxybutylammonium chloride
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Record name 4-carboxybutylammonium chloride
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Record name 5-Aminovaleric acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.

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